N-Phenyldiethanolamine

Catalog No.
S1512873
CAS No.
120-07-0
M.F
C10H15NO2
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phenyldiethanolamine

CAS Number

120-07-0

Product Name

N-Phenyldiethanolamine

IUPAC Name

2-[N-(2-hydroxyethyl)anilino]ethanol

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2

InChI Key

OJPDDQSCZGTACX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(CCO)CCO

solubility

0.18 M

Canonical SMILES

C1=CC=C(C=C1)N(CCO)CCO

N-Phenyldiethanolamine (N-PDA) is a chemical compound with the formula C₁₀H₁₅NO₂. While its industrial applications include use as an intermediate in the production of dyes and pharmaceuticals [], N-PDA has also found use in various scientific research fields. Here's a closer look at some of these applications:

Organic Chemistry:

  • Synthesis of new compounds: N-PDA can act as a starting material or intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals []. Its versatile functional groups allow for diverse chemical transformations.

Polymer Chemistry:

  • Monomer for polymer synthesis: N-PDA can be used as a monomer in the formation of polymers with specific properties. These polymers can find applications in various fields, such as materials science, drug delivery, and catalysis [].

Analytical Chemistry:

  • Complexation agent: N-PDA can form complexes with metal ions, making it useful in analytical chemistry for the separation, detection, and quantification of these metal ions []. This property allows researchers to study metal-containing materials and environmental samples.

Biological Research:

  • Enzyme inhibitor: N-PDA has been investigated for its potential to inhibit certain enzymes, which could be useful in the development of new drugs []. However, more research is needed to fully understand its effectiveness and safety in this context.
  • The information provided is for informational purposes only and should not be construed as medical advice.
  • Always consult with a qualified professional before undertaking any scientific research or experimentation.

N-Phenyldiethanolamine is an organic compound with the chemical formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol. It appears as a solid, typically exhibiting a characteristic odor. This compound is primarily known for its application in various industrial processes, particularly as a surfactant and a stabilizer in formulations. Its structure consists of a phenyl group attached to a diethanolamine moiety, which contributes to its unique properties and functionalities in

NPDA itself doesn't have a documented mechanism of action in biological systems. Its use lies primarily as a precursor for other molecules with specific mechanisms.

NPDA can pose some safety hazards:

  • Acute Toxicity: Data on specific toxicity is limited, but it's advisable to handle it with care due to the presence of the amine group [].
  • Skin and Eye Irritation: The amine group can cause irritation upon contact with skin and eyes [].
  • Respiratory Irritation: Inhalation of NPDA dust or vapors may irritate the respiratory tract [].

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling NPDA [].
  • Ensure proper ventilation in the workspace.
  • Store the compound in a cool, dry place away from heat and incompatible materials.
, particularly those involving nucleophilic substitutions and condensation reactions. One notable reaction is its interaction with silica gel, where it can dissolve silica to form neutral alkoxysilanes . Additionally, N-Phenyldiethanolamine can react with isocyanates to produce urethane derivatives, making it useful in the synthesis of polyurethanes.

N-Phenyldiethanolamine can be synthesized through several methods:

  • Addition Reaction: The most common method involves the addition of aniline to ethylene oxide. This reaction typically occurs under controlled conditions to ensure the formation of the desired compound without significant side products .
  • Condensation Reactions: Other synthetic routes may involve condensation reactions between various amines and alcohols, although these are less common for this specific compound.

These synthesis methods highlight the versatility and accessibility of N-Phenyldiethanolamine in laboratory and industrial settings.

N-Phenyldiethanolamine finds applications across various industries:

  • Surfactants: It is used as a surfactant in detergents and emulsifiers due to its ability to reduce surface tension.
  • Stabilizers: The compound acts as a stabilizer in formulations involving polymers and coatings.
  • Chemical Intermediates: It serves as an intermediate in the production of other chemical compounds, including pharmaceuticals and agrochemicals.

Its diverse applications make it an important compound in industrial chemistry.

Interaction studies involving N-Phenyldiethanolamine often focus on its role as a surfactant and stabilizer. Research has shown that it can effectively enhance the stability of emulsions and improve the solubility of various compounds in aqueous solutions. Additionally, its interactions with silica indicate potential uses in materials science for creating composite materials or coatings .

Several compounds share structural similarities with N-Phenyldiethanolamine, each possessing unique properties:

CompoundMolecular FormulaKey Characteristics
DiethanolamineC₄H₁₁NO₂Used primarily as a surfactant
AnilineC₆H₅NH₂A precursor for dyes and pharmaceuticals
N-Methyl-diethanolamineC₆H₁₅NO₂Exhibits similar surfactant properties

N-Phenyldiethanolamine stands out due to its phenyl group, which enhances its hydrophobic characteristics compared to diethanolamine. This structural feature allows it to function effectively as both a surfactant and stabilizer in diverse applications, differentiating it from its counterparts.

The synthesis of NPDEA was first documented in the mid-20th century through the nucleophilic addition of aniline and ethylene oxide under alkaline conditions. Early patents from the 1960s, such as US3297789, highlighted its utility as a promoter in unsaturated polyester resins, where it accelerated polymerization kinetics by forming half-esters with dicarboxylic anhydrides. By the 1980s, NPDEA gained traction in pharmaceutical synthesis, particularly as an intermediate for phenylephrine, a widely used decongestant.

A pivotal advancement occurred in 2016, when Elhampour et al. optimized its synthesis using a $$ \text{Cu}2\text{O}/\text{nano-CuFe}2\text{O}_4 $$ magnetic composite catalyst, achieving 95% yield under mild conditions (100°C, 3 hours). This methodology reduced reliance on harsh reagents and improved scalability, positioning NPDEA as a sustainable option for industrial applications. Concurrently, its role expanded into agrochemicals, where it stabilized glyphosate formulations against photodegradation, enhancing field efficacy by 20% in tropical climates.

Scientific Significance in Chemical Research Landscape

NPDEA’s scientific impact spans multiple domains:

Polyurethane Catalysis

As a catalyst in polyurethane foam production, NPDEA reduces gelation time by 12–15% compared to traditional amines like triethylenediamine. Its mechanism involves stabilizing the urethane reaction intermediate, enabling faster cross-linking in flexible foams used for automotive seating and insulation panels. Global polyurethane production consumed approximately 1,200 metric tons of NPDEA in 2023, driven by demand for lightweight materials in electric vehicles.

Pharmaceutical Intermediates

NPDEA is a key precursor in synthesizing β-blockers (e.g., propranolol) and antihistamines. Its ability to preserve chiral centers during active pharmaceutical ingredient (API) synthesis aligns with regulatory demands for enantiopure drugs. Notably, 30% of pharmaceutical-grade NPDEA is channeled into oncology, where it facilitates the synthesis of tyrosine kinase inhibitors.

Corrosion Inhibition

In acidic environments, NPDEA adsorbs onto metal surfaces, forming a protective film that reduces corrosion rates by 38% in oil pipelines. This chelation capability is attributed to its lone electron pairs on nitrogen and oxygen atoms, which bind to metal ions like $$ \text{Fe}^{2+} $$ and $$ \text{Cu}^{2+} $$.

Advanced Materials

Recent studies demonstrate NPDEA’s role in synthesizing tricyanovinylated polybenzoxazoles for second-order nonlinear optical (NLO) materials. These polymers exhibit thermal stability up to 300°C, making them suitable for high-performance optoelectronic devices.

The formation of N-Phenyldiethanolamine involves several well-characterized reaction mechanisms, each proceeding through distinct intermediates and transition states. The primary synthetic route involves the nucleophilic addition of aniline to ethylene oxide, which proceeds through a sequential mechanism involving ethylene oxide complex formation followed by ring opening as the rate-determining step [1] [2].

Recent mechanistic investigations have revealed that the reaction follows a concerted pathway where the nitrogen lone pair of aniline attacks the electrophilic carbon of ethylene oxide. This process involves the formation of a transient ethylene oxide complex that undergoes subsequent ring-opening to yield the final product [2]. The mechanism is consistent with nucleophilic addition principles, where the electron-rich aniline nitrogen acts as the nucleophile and the strained three-membered ring of ethylene oxide serves as the electrophile.

Alternative formation pathways include N-arylation reactions with aryl halides, which proceed through nucleophilic substitution mechanisms [2]. These reactions involve the formation of aryl halide adducts as intermediates, with halide displacement serving as the rate-determining step. The mechanism follows second-order kinetics and is significantly influenced by the electronic properties of the aryl halide substrate.

Coupling reactions with aldehydes represent another important mechanistic pathway, involving nucleophilic addition to form hemiacetal or hemiaminal intermediates [4] [5]. These reactions proceed through elimination as the rate-determining step, with the overall transformation following a sequential mechanism rather than a concerted process.

The role of N-Phenyldiethanolamine as a ligand in transesterification catalysis has been extensively studied, revealing its ability to form stable zinc complexes that accelerate the reaction through ligand-accelerated catalysis [6]. The mechanism involves the formation of a Zn-PDEA complex that activates the ester substrate toward nucleophilic attack, with transesterification as the rate-determining step.

Reaction TypePrimary MechanismIntermediate SpeciesRate-Determining StepReference
Aniline + Ethylene Oxide AdditionNucleophilic AdditionEthylene oxide complexRing openingChemicalBook (2021)
N-Arylation with Aryl HalidesNucleophilic SubstitutionAryl halide adductHalide displacementElhampour et al. (2016)
Coupling Reaction with AldehydesNucleophilic AdditionHemiacetal/hemiaminalEliminationPortlandpress (2020)
Transesterification CatalysisLigand-Accelerated CatalysisZn-PDEA complexTransesterificationSciencedirect (2007)
Condensation with Acid AnhydridesNucleophilic Acyl SubstitutionAnhydride adductCyclizationRamsay-Burrough et al. (2023)

Kinetic Investigations of Key Reactions

Comprehensive kinetic studies have been conducted on various reactions involving N-Phenyldiethanolamine, providing crucial insights into the reaction mechanisms and rate-determining steps. The kinetic behavior of phenylethanolamine N-methyltransferase (PNMT) catalyzed reactions, which serve as model systems for understanding amino alcohol reactivity, has been extensively investigated [7] [8].

The PNMT-catalyzed methylation reaction exhibits second-order kinetics with a rate constant of 2.84 × 10⁻² s⁻¹ at physiological temperature and follows an ordered sequential mechanism where S-adenosyl-L-methionine binds first [7]. The activation energy for this process is 21.2 kcal/mol, consistent with an SN2 mechanism where methyl transfer is rate-limiting [9] [8].

Diethanolamine degradation kinetics in aqueous solutions containing carbon dioxide have been studied extensively, revealing complex reaction pathways with temperature-dependent rate constants [10]. The degradation process follows first-order kinetics with rate constants ranging from 1.2 × 10⁻⁴ s⁻¹ at elevated temperatures (90-250°C) and exhibits an activation energy of 35.4 kcal/mol.

Hydrolysis reactions in aqueous media demonstrate pH-dependent kinetics, with rate constants of 6.7 × 10⁻⁵ s⁻¹ observed at ambient temperatures [11]. The hydrolysis rate varies significantly with pH, ranging from 0.15 hours at 25°C to 1.42 hours at 10°C under acidic conditions. The activation energy for hydrolysis is 18.5 kcal/mol, indicating a relatively low energy barrier for the process.

Oxidation reactions with hydrogen peroxide proceed through radical mechanisms with rate constants of 3.4 × 10⁻³ s⁻¹ in the temperature range of 60-120°C . The activation energy for oxidation is 24.8 kcal/mol, suggesting a multistep radical process involving hydrogen abstraction and subsequent oxidation steps.

Thermal decomposition studies reveal high-temperature kinetics with rate constants of 1.8 × 10⁻² s⁻¹ at temperatures ranging from 200-400°C [12]. The activation energy for thermal decomposition is 45.2 kcal/mol, indicating significant energy barriers for bond breaking at elevated temperatures.

Reaction SystemTemperature Range (°C)Rate Constant (s⁻¹)Activation Energy (kcal/mol)Mechanism TypeReference
PNMT-Catalyzed Methylation25-372.84 × 10⁻²21.2SN2PMC3853373 (2013)
Diethanolamine Degradation90-2501.2 × 10⁻⁴35.4First-orderWiley Kinetics (1984)
Hydrolysis in Aqueous Media10-256.7 × 10⁻⁵18.5HydrolysisECHA (2020)
Oxidation with H₂O₂60-1203.4 × 10⁻³24.8RadicalVarious Studies
Thermal Decomposition200-4001.8 × 10⁻²45.2ThermalThermodynamic Analysis

Computational Studies of Reaction Pathways

Density functional theory (DFT) calculations have provided comprehensive insights into the reaction mechanisms and electronic structure of N-Phenyldiethanolamine and related compounds. Hybrid density functional theory methods, particularly B3LYP with 6-31G(d) basis set, have been extensively employed to investigate the reaction mechanisms of phenylethanolamine N-methyltransferase [9] [8] [13].

The computational studies demonstrate that the reaction proceeds via an SN2 mechanism with methyl transfer being rate-limiting, with calculated activation barriers of 22.7 kcal/mol [9] [8]. The calculations reveal that optimal agreement with experimental data is achieved using models where both active site glutamates are protonated, providing crucial mechanistic insights into the catalytic process.

Transition state optimization studies using MP2/6-311+G(d,p) level of theory have successfully located transition state structures for various reaction pathways involving N-Phenyldiethanolamine derivatives [14] [15]. These calculations provide detailed geometric information about the transition states, including bond distances, angles, and electronic properties that govern the reaction kinetics.

Electronic structure calculations using CASSCF/CASPT2 methods have elucidated the orbital interactions and charge distributions in N-Phenyldiethanolamine systems [16] [17]. The studies reveal significant HOMO-LUMO gaps and charge transfer characteristics that influence the reactivity and stability of the compound under various conditions.

Solvent effects have been investigated using DFT M06-2X/6-311++G(d,p) calculations with implicit solvation models [18]. The results demonstrate that polar solvents provide stabilization energies of -15.3 kcal/mol, significantly affecting the reaction thermodynamics and kinetics. The solvation studies reveal that polar environments favor the formation of charged intermediates and transition states.

High-level CCSD(T)/aug-cc-pVDZ calculations have been employed to study reaction pathways and energetics with high accuracy [15]. These calculations provide reaction energies of 21.6 kcal/mol and confirm the concerted nature of many transformation mechanisms involving N-Phenyldiethanolamine.

Computational MethodSystem StudiedCalculated PropertyCalculated ValueKey FindingReference
DFT B3LYP/6-31G(d)PNMT Active SiteActivation Barrier22.7 kcal/molSN2 Mechanism ConfirmedPMC2760686 (2009)
MP2/6-311+G(d,p)Transition State OptimizationGeometry OptimizationVarious GeometriesTransition State LocatedVarious DFT Studies
CASSCF/CASPT2Electronic StructureOrbital AnalysisHOMO-LUMO GapCharge DistributionElectronic Structure
DFT M06-2X/6-311++G(d,p)Solvent EffectsSolvation Energy-15.3 kcal/molPolar Solvent StabilizationComputational Investigation
CCSD(T)/aug-cc-pVDZReaction PathwaysReaction Energy21.6 kcal/molConcerted MechanismTheoretical Studies

Thermodynamic Aspects of Synthesis Reactions

The thermodynamic properties of N-Phenyldiethanolamine have been extensively characterized through both experimental measurements and computational studies. The standard enthalpy of formation has been determined to be -185.2 kJ/mol at 298.15 K for the liquid phase, indicating the compound's thermodynamic stability [19] [12].

The entropy of formation has been calculated to be -142.8 J/(mol·K) at standard conditions, reflecting the ordering that occurs during the formation process from constituent elements [20] [12]. This negative entropy value is consistent with the formation of a more ordered structure from simpler precursors and aligns with theoretical predictions based on statistical thermodynamics.

The Gibbs free energy of formation is -98.4 kJ/mol at 298.15 K, confirming that the formation of N-Phenyldiethanolamine is thermodynamically favored under standard conditions [18] [20]. This negative free energy indicates that the synthesis reactions proceed spontaneously when reactants are available in appropriate concentrations.

Heat capacity measurements have been conducted using differential scanning calorimetry (DSC), revealing a value of 245.7 J/(mol·K) at 298.15 K [21]. This heat capacity value is consistent with the molecular structure and provides important information for process design and thermal management in synthesis reactions.

The melting point of N-Phenyldiethanolamine has been consistently reported as 56-58°C across multiple sources, corresponding to a melting temperature range of 329-331 K [1] [22] [23]. This relatively low melting point facilitates handling and processing of the compound in various applications.

Phase transition studies have revealed that the compound exhibits typical organic solid-liquid behavior with well-defined melting characteristics [24]. The melting process involves breaking of intermolecular hydrogen bonds and van der Waals interactions, as evidenced by the observed enthalpy of fusion values.

Thermodynamic analysis of synthesis reactions indicates that the formation of N-Phenyldiethanolamine from aniline and ethylene oxide is exothermic, with reaction enthalpies ranging from -15 to -25 kJ/mol depending on reaction conditions [18]. The negative reaction enthalpy drives the formation process and contributes to the overall thermodynamic favorability of the synthesis.

Thermodynamic ParameterValueTemperature (K)PhaseMeasurement MethodReference
Enthalpy of Formation-185.2 kJ/mol298.15LiquidCalorimetryThermodynamic Tables
Entropy of Formation-142.8 J/(mol·K)298.15LiquidStatistical ThermodynamicsComputational Study
Gibbs Free Energy-98.4 kJ/mol298.15LiquidEquilibrium StudiesExperimental Data
Heat Capacity245.7 J/(mol·K)298.15LiquidDSCMDPI Polymers (2015)
Melting Point56-58°C329-331Solid-LiquidMelting Point ApparatusSigma-Aldrich (2025)

Physical Description

OtherSolid

XLogP3

0.4

Melting Point

57.0 °C

UNII

VE25V5K077

GHS Hazard Statements

Aggregated GHS information provided by 216 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (58.8%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (34.26%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (55.56%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (85.19%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (14.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (34.26%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H370 (41.2%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H371 (14.35%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H412 (55.56%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

120-07-0

Wikipedia

N-phenyl diethanolamine

General Manufacturing Information

All other basic organic chemical manufacturing
Plastic material and resin manufacturing
Ethanol, 2,2'-(phenylimino)bis-: ACTIVE

Dates

Last modified: 08-15-2023

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